molecular formula C13H16N4 B13788342 Pyrimidine, 2,4-diamino-5-phenyl-6-propyl- CAS No. 27653-50-5

Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-

Cat. No.: B13788342
CAS No.: 27653-50-5
M. Wt: 228.29 g/mol
InChI Key: XGZDXDBPAVEABJ-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, is an organic compound belonging to the class of aminopyrimidines and derivatives. It is characterized by a pyrimidine ring with amino groups at positions 2 and 4, a phenyl group at position 5, and a propyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, typically involves the iodination of precursor compounds followed by Suzuki reactions. For instance, iodination of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives with N-iodosuccinimide in dry acetonitrile produces the iodinated intermediates. These intermediates are then subjected to Suzuki coupling reactions with substituted phenylboronic acids in the presence of palladium catalysts and bases like potassium carbonate in ethanol/toluene/water mixtures at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, involves its interaction with molecular targets such as dihydrofolate reductase. By binding to the enzyme’s active site, the compound inhibits its activity, thereby disrupting the folate pathway essential for bacterial growth and replication . This inhibition is crucial for its anti-tubercular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at position 6 enhances its hydrophobicity, potentially improving its cell membrane permeability and bioavailability compared to its ethyl-substituted counterparts .

Properties

CAS No.

27653-50-5

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

5-phenyl-6-propylpyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4/c1-2-6-10-11(9-7-4-3-5-8-9)12(14)17-13(15)16-10/h3-5,7-8H,2,6H2,1H3,(H4,14,15,16,17)

InChI Key

XGZDXDBPAVEABJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2

Origin of Product

United States

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